molecular formula C8H10N2S B1333663 3-[(2-Thienylmethyl)amino]propanenitrile CAS No. 373356-47-9

3-[(2-Thienylmethyl)amino]propanenitrile

Cat. No.: B1333663
CAS No.: 373356-47-9
M. Wt: 166.25 g/mol
InChI Key: PLMFMEXOLTWXRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2-Thienylmethyl)amino]propanenitrile is an organic compound with the molecular formula C8H10N2S. It is characterized by the presence of a thienylmethyl group attached to an aminopropanenitrile backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Thienylmethyl)amino]propanenitrile typically involves the reaction of 2-thienylmethylamine with acrylonitrile under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to proceed efficiently. The reaction conditions, including temperature and reaction time, are optimized to achieve a high yield of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors. The product is then purified using techniques such as distillation or crystallization to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Thienylmethyl)amino]propanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, primary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-[(2-Thienylmethyl)amino]propanenitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(2-Thienylmethyl)amino]propanenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2-Thienylmethyl)amino]propanamide
  • 3-[(2-Thienylmethyl)amino]propanol
  • 3-[(2-Thienylmethyl)amino]propanoic acid

Uniqueness

3-[(2-Thienylmethyl)amino]propanenitrile is unique due to its nitrile group, which imparts distinct reactivity and properties compared to its amide, alcohol, and acid analogs. This uniqueness makes it valuable for specific applications where the nitrile functionality is required .

Properties

IUPAC Name

3-(thiophen-2-ylmethylamino)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2S/c9-4-2-5-10-7-8-3-1-6-11-8/h1,3,6,10H,2,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLMFMEXOLTWXRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

3-[(Thiophen-2-ylmethyl)-amino]-propionitrile was prepared following general procedure D using thiophene-2-carboxaldehyde (477 μL, 98%, 5 mmol), 3-amino-propionitrile (373 μL, 99%, 5 mmol), 1 M acetic acid solution in DCE (6 mL), DCE (9 mL) and sodium triacetoxyborohydride (1.31 g, 97%, 6 mmol). The crude product was used without further purification. LCMS m/z: 167 (M+1)+.
Quantity
477 μL
Type
reactant
Reaction Step One
Quantity
373 μL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1.31 g
Type
reactant
Reaction Step Four
Name
Quantity
6 mL
Type
solvent
Reaction Step Five
Name
Quantity
9 mL
Type
solvent
Reaction Step Six

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